Captafol

Description

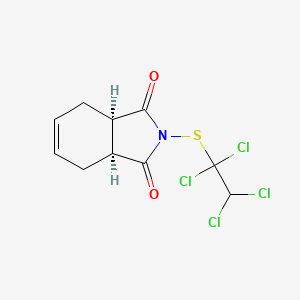

This compound is a dicarboximide that captan in which the trichloromethyl group is replaced by a 1,1,2,2-tetrachloroethyl group. A broad-spectrum fungicide used to control diseases in fruit and potatoes, it is no longer approved for use in the European Community. It has a role as an antifungal agrochemical. It is a member of isoindoles, an organochlorine compound, an organosulfur compound and a phthalimide fungicide.

This compound, also known as difolatan or haipen, belongs to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that an isoindole bearing a ketone. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.

Properties

IUPAC Name |

2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRWWRDRBPCWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl4NO2S | |

| Record name | CAPTAFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020242 | |

| Record name | Captafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Captafol is a white crystalline solid with a slight, but pungent odor. Mp: 162 °C. Practically insoluble in water. Only slightly soluble in organic solvents. Technical captafol is a wettable light tan powder that is used as a fungicide. Inhaled dust irritates the respiratory tract. Irritates skin and damages eyes. Acute oral toxicity in humans is low. Not persistent in the environment (decomposes with a half-life of 11 days in the soil). Highly toxic to fish and other aquatic organisms., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.] [NIOSH], Solid, COLOURLESS CRYSTALLINE POWDER., White, crystalline solid with a slight, characteristic pungent odor., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.] | |

| Record name | CAPTAFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Captafol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Captafol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPTAFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPTAFOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/319 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Captafol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CAPTAFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPTAFOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/319 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Captafol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.0001 % (NIOSH, 2023), Slightly soluble in most organic solvents; solubility (g/kg): isopropanol 13; benzene 25; toluene 17; xylene 100; acetone 43; methyl ethyl ketone 44; dimethyl sulfoxide 170, In water, 1.4 mg/l @ 20 °C, Solubility in water: none, 0.0001% | |

| Record name | CAPTAFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPTAFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPTAFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Captafol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | CAPTAFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 12 | |

| Record name | CAPTAFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8e-06 mmHg (NIOSH, 2023), 0.00000001 [mmHg], 8.27X10-9 mm Hg @ 20 °C, 0.000008 mmHg | |

| Record name | CAPTAFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Captafol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPTAFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPTAFOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/319 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Captafol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, solid, Colorless to pale yellow crystals, White, crystalline solid [Note: Available commercially as a wettable powder or in liquid form]. | |

CAS No. |

2425-06-1 | |

| Record name | CAPTAFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Captafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Captafol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTAFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Captafol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPTAFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPTAFOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/319 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

321 °F (Decomposes) (NIOSH, 2023), 160-161 °C; decomposes slowly at melting point, 160 - 161 °C, 160-161 °C, 321 °F (decomposes), 321 °F (Decomposes) | |

| Record name | CAPTAFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPTAFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Captafol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPTAFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPTAFOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/319 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Captafol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Captafol's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Captafol, a broad-spectrum phthalimide (B116566) fungicide, exerts its antifungal activity primarily through a non-specific, multi-site mechanism of action. The core of its fungitoxicity lies in its rapid and indiscriminate reaction with intracellular and extracellular thiol groups, leading to the disruption of vital cellular processes and enzymatic functions. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action against fungal pathogens, details relevant experimental protocols for its study, and presents available quantitative data on its efficacy.

Core Mechanism: Thiol Reactivity

The primary mode of action of this compound is its covalent modification of sulfhydryl (thiol) groups present in amino acids such as cysteine, which are crucial components of numerous proteins and enzymes.[1][2] This reaction is significantly faster than the hydrolysis of this compound, making it the predominant interaction in a biological system.[1]

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on the sulfur atom of this compound. This leads to the cleavage of the N-S bond, resulting in the formation of tetrahydrophthalimide (THPI) and a highly reactive thiophosgene (B130339) derivative (Cl₃CSCl). This thiophosgene intermediate can then further react with other biological nucleophiles.[2][3] The depletion of free thiols and the inactivation of thiol-containing enzymes disrupt a wide array of cellular functions.

Key Cellular and Molecular Targets

The indiscriminate reaction with thiols leads to the inhibition of several key cellular processes:

Inhibition of Spore Germination

This compound is a potent inhibitor of fungal spore germination, which is a critical first step in the infection process.[4] This is a primary consequence of its multi-site inhibitory action.

Enzyme Inhibition

A broad range of enzymes that rely on sulfhydryl groups for their catalytic activity or structural integrity are susceptible to inactivation by this compound. While a comprehensive list of all affected enzymes is not available, studies have indicated the inhibition of:

-

Cysteine-based proteases: These enzymes are involved in various cellular processes, including protein turnover and pathogenesis.[5]

-

Topoisomerases: this compound has been shown to inhibit eukaryotic topoisomerase I and, more significantly, topoisomerase II.[6][7] Topoisomerase II is essential for managing DNA topology during replication and transcription.

Disruption of DNA and RNA Synthesis

By inhibiting key enzymes like topoisomerases and potentially other proteins involved in nucleic acid metabolism, this compound can interfere with DNA and RNA synthesis.[8] This contributes to its cytotoxic effects.

Potential Effects on Mitochondrial Respiration

While not as extensively characterized for this compound as for some other fungicides, the disruption of thiol-containing enzymes within the mitochondria can lead to impaired cellular respiration. Many enzymes of the electron transport chain and the Krebs cycle contain critical sulfhydryl groups.

Quantitative Data

| Target | Assay Type | Value and Conditions | Reference(s) |

| Eukaryotic Topoisomerase II | In vitro enzyme assay | 50% inhibition at 1 µM | [6][8] |

| Eukaryotic Topoisomerase I | In vitro enzyme assay | 10-20% inhibition in the range of 10-100 µM | [6] |

Experimental Protocols

The following sections detail representative methodologies for investigating the key mechanisms of action of this compound.

Spore Germination Inhibition Assay

This protocol provides a method to determine the effect of this compound on the germination of fungal spores.

Objective: To quantify the inhibition of fungal spore germination by this compound.

Materials:

-

Fungal culture of the target pathogen

-

This compound stock solution (e.g., in DMSO)

-

Sterile distilled water or a suitable germination medium (e.g., potato dextrose broth)

-

Microscope slides (cavity slides are recommended)

-

Moist chamber (e.g., a petri dish with moist filter paper)

-

Micropipettes

-

Hemocytometer or other cell counting device

-

Microscope

Procedure:

-

Spore Suspension Preparation:

-

Harvest spores from a mature fungal culture by flooding the plate with a small volume of sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).

-

Gently scrape the surface with a sterile loop or glass rod to dislodge the spores.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a desired density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

-

-

Treatment:

-

Prepare a series of dilutions of the this compound stock solution in sterile distilled water or germination medium to achieve the desired final concentrations.

-

In separate sterile tubes, mix a volume of the spore suspension with an equal volume of the this compound dilutions. Include a control with the solvent used for the stock solution.

-

-

Incubation:

-

Pipette a drop of each treated spore suspension onto a cavity slide.

-

Place the slides in a moist chamber to prevent drying.

-

Incubate at an optimal temperature for spore germination of the target fungus for a predetermined time (e.g., 6-24 hours).

-

-

Assessment:

-

After incubation, place the slides under a microscope.

-

Observe a random population of at least 100 spores for each treatment and the control.

-

A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

Calculate the percentage of germination for each concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of spore germination).

-

Topoisomerase II Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of topoisomerase II activity by this compound.

Objective: To determine the effect of this compound on the decatenation activity of eukaryotic topoisomerase II.

Materials:

-

Purified eukaryotic topoisomerase II

-

Kinetoplast DNA (kDNA) - a network of catenated circular DNA

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

This compound stock solution

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

TAE or TBE buffer for electrophoresis

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain:

-

10x Topoisomerase II reaction buffer

-

kDNA substrate

-

ATP

-

This compound at various concentrations (include a solvent control)

-

Nuclease-free water to the final volume.

-

-

Gently mix the components.

-

-

Enzyme Addition and Incubation:

-

Add a predetermined amount of purified topoisomerase II to each reaction tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution/loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the DNA forms are well-separated. Catenated kDNA will remain in the well, while decatenated circular DNA will migrate into the gel.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the bands corresponding to the decatenated DNA.

-

Calculate the percentage of inhibition of decatenation activity for each this compound concentration compared to the control.

-

Determine the IC₅₀ value.

-

Conclusion

The fungicidal action of this compound is characterized by its broad-spectrum, non-specific reactivity with essential thiol groups within fungal cells. This leads to a multi-site inhibitory effect, disrupting numerous enzymatic and cellular processes, with spore germination and DNA replication being key targets. While its use has been curtailed due to toxicological concerns, understanding its mechanism of action remains valuable for the broader study of fungicide science and the development of new antifungal strategies. The experimental protocols detailed herein provide a framework for the continued investigation of thiol-reactive fungicides and their impact on fungal pathogens.

References

- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Analysis of inhibition of topoisomerase IIα and cancer cell proliferation by ingenolEZ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibitory effect of the fungicides captan and this compound on eukaryotic topoisomerases in vitro and lack of recombinagenic activity in the wing spot test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (IARC Summary & Evaluation, Volume 53, 1991) [inchem.org]

- 8. researchgate.net [researchgate.net]

Captafol: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captafol is a broad-spectrum, non-systemic fungicide belonging to the phthalimide (B116566) class.[1] Historically, it has been utilized in agriculture to control a wide array of fungal diseases on various crops, as well as in the timber industry to prevent wood rot.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, intended to serve as a crucial resource for researchers, scientists, and professionals in drug development. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Chemical Identity and Structure

This compound is chemically known as cis-N-(1,1,2,2-Tetrachloroethylthio)-4-cyclohexene-1,2-dicarboximide.[2] The technical grade material typically appears as a light tan powder with a characteristic odor, while the pure compound is a colorless to pale yellow crystalline solid.[2][3]

| Identifier | Value |

| IUPAC Name | (3aR,7aS)-2-[(1,1,2,2-Tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[4] |

| CAS Number | 2425-06-1[2] |

| Molecular Formula | C₁₀H₉Cl₄NO₂S[5] |

| Molecular Weight | 349.06 g/mol [6] |

| SMILES | ClC(Cl)C(Cl)(Cl)SN1C(=O)C2C=CC=CC2C1=O |

| InChI Key | JHRWWRDRBPCWTF-UHFFFAOYSA-N[5] |

Table 1: Chemical Identification of this compound

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing essential data for handling, formulation, and analytical development.

Physical Properties

| Property | Value |

| Appearance | White, crystalline solid[4][7] |

| Colorless to pale yellow crystals[2][3] | |

| Technical grade: Light tan powder with a characteristic odor[2][8] | |

| Melting Point | 160-162 °C[2] |

| 161 °C[4] | |

| Boiling Point | Decomposes upon heating[4][9] |

| Vapor Pressure | < 1.3 x 10⁻⁹ mbar at 20 °C[2] |

| 8.27 x 10⁻⁹ mm Hg at 25 °C (extrapolated)[10][11] | |

| Density | 1.4682 g/cm³ (rough estimate)[10] |

| Octanol-Water Partition Coefficient (log P) | 3.8[2][12] |

Table 2: Physical Properties of this compound

Solubility

| Solvent | Solubility |

| Water | 1.4 mg/L at 20 °C[2] |

| Practically insoluble (< 1 ppm)[8] | |

| Isopropanol | 1.3 g/100 mL[2] |

| Benzene | 2.5 g/100 mL[2] |

| Toluene | 1.7 g/100 mL[2] |

| Xylene | 10.0 g/100 mL[2] |

| Acetone | 4.3 g/100 mL[2] |

| Methyl Ethyl Ketone | 4.4 g/100 mL[2] |

| Dimethyl Sulfoxide | 17.0 g/100 mL[2] |

| Soluble in DMSO[13] |

Table 3: Solubility of this compound in Various Solvents

Chemical Properties and Reactivity

This compound is stable under ordinary environmental conditions but exhibits instability under certain conditions.[2] It is susceptible to hydrolysis, which is slow in neutral or acidic aqueous solutions but rapid in alkaline media.[1][3] The compound is incompatible with strong acids, acid vapors, and strong oxidizing agents.[9][10] A notable reaction is its rapid decomposition in the presence of sulfhydryl compounds like glutathione (B108866) and cysteine.[8][10] Upon heating to decomposition, this compound emits toxic fumes, including nitrogen oxides, sulfur oxides, phosgene, and chlorine.[1][10]

Degradation Pathway

The degradation of this compound in biological systems and the environment primarily occurs through two main pathways: hydrolysis and reaction with sulfhydryl compounds.[8] Both pathways lead to the formation of tetrahydrophthalimide (THPI).[8] The reaction with sulfhydryl groups is significantly faster than hydrolysis and is considered the dominant degradation route in biological systems.[8] THPI is further degraded to tetrahydrophthalimidic acid, which then breaks down into phthalic acid and ammonia.[2] The tetrachloroethylthio side chain is cleaved to form dichloroacetic acid.[1][2]

Experimental Protocols

Residue Analysis in Agricultural Products

A common method for the determination of this compound residues in agricultural products involves gas chromatography with an electron capture detector (GC-ECD).[14]

Workflow for this compound Residue Analysis:

Methodology Overview:

-

Sample Preparation: A homogenized sample is ground with a phosphoric acid solution and acetone.[14]

-

Extraction: The mixture is centrifuged, and the supernatant containing this compound is collected. The extraction process is repeated to ensure maximum recovery.[14]

-

Concentration: The combined supernatants are concentrated by evaporation at a temperature not exceeding 40°C.[14]

-

Liquid-Liquid Extraction: The concentrate is then subjected to liquid-liquid extraction with n-hexane to separate this compound from the aqueous phase.[14]

-

Clean-up: The n-hexane extract undergoes a clean-up step using column chromatography (e.g., with Florisil or graphite carbon) to remove interfering substances.[14]

-

Final Preparation: The eluate from the column is evaporated, and the residue is dissolved in a precise volume of n-hexane to create the test solution.[14]

-

Analysis: The test solution is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for quantification.[14] Confirmation can be performed using a gas chromatograph-mass spectrometer (GC/MS).[14]

More recent methods also utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the improved analysis of this compound and its metabolites in fruits and vegetables.[15] This technique offers advantages in sensitivity and repeatability over conventional GC methods.[15]

Conclusion

This technical guide provides a consolidated source of information on the chemical and physical properties of this compound. The data presented in the tables, along with the diagrams illustrating its degradation pathway and analytical workflow, offer a valuable resource for researchers and professionals. Understanding these fundamental properties is essential for conducting further research, developing analytical methods, and assessing the environmental fate and toxicological profile of this compound.

References

- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 2425-06-1 [chemicalbook.com]

- 8. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]

- 9. restoredcdc.org [restoredcdc.org]

- 10. Cas 2425-06-1,this compound | lookchem [lookchem.com]

- 11. Use of Captafol_Chemicalbook [chemicalbook.com]

- 12. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]

- 13. medkoo.com [medkoo.com]

- 14. mhlw.go.jp [mhlw.go.jp]

- 15. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Synthesis and Structural Formula of Captafol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural properties of Captafol. It includes detailed experimental protocols for the key synthetic steps, summarized quantitative data, and a visualization of the synthetic pathway.

Structural Formula and Chemical Properties

This compound, a broad-spectrum fungicide, is a phthalimide (B116566) derivative. Its chemical structure is characterized by a 1,2,3,6-tetrahydrophthalimide (B42971) moiety linked to a 1,1,2,2-tetrachloroethylsulfenyl group.

Chemical Structure:

-

IUPAC Name: 2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[1]

-

CAS Name: 3a,4,7,7a-Tetrahydro-2-[(1,1,2,2-tetrachloroethyl)thio]-1H-isoindole-1,3(2H)-dione[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Physical State | White to pale-yellow crystalline solid | [3][7][8][9] |

| Melting Point | 160-162 °C | [2][3][7][8] |

| Water Solubility | Approximately 1.4 mg/L at 20°C | [7][8][10] |

| Odor | Slight, pungent odor | [3][11] |

| Stability | Stable under ordinary environmental conditions; hydrolyzes in alkaline and acidic conditions. | [3][7][8] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1,2,3,6-Tetrahydrophthalimide and 1,1,2,2-Tetrachloroethylsulfenyl chloride. These intermediates are then reacted to form the final product.

The following diagram illustrates the overall synthetic route to this compound from its basic precursors.

Caption: Synthesis pathway of this compound from its precursors.

1,2,3,6-Tetrahydrophthalimide is a key intermediate in the synthesis of this compound.[12] It is typically prepared by the reaction of 1,2,3,6-tetrahydrophthalic anhydride with a source of ammonia, such as urea.

-

Reactants: 1,2,3,6-Tetrahydrophthalic anhydride, Urea.

-

Reaction Type: Imidation.

-

Procedure:

-

1,2,3,6-Tetrahydrophthalic anhydride is mixed with urea in a suitable reaction vessel.

-

The mixture is heated, typically in the absence of a solvent, to a temperature sufficient to initiate the reaction and drive off water and carbon dioxide.

-

The reaction proceeds through the formation of a phthalamic acid intermediate, which then cyclizes to form the imide.

-

The resulting crude 1,2,3,6-tetrahydrophthalimide is then purified, for example, by recrystallization from a suitable solvent like an ethanol/water mixture.

-

1,1,2,2-Tetrachloroethylsulfenyl chloride is prepared through the chlorination of carbon disulfide.[13][14]

-

Reactants: Carbon disulfide (CS₂), Chlorine (Cl₂), Iodine (catalyst).

-

Reaction Type: Chlorination.

-

Procedure:

-

Carbon disulfide and a catalytic amount of iodine are placed in a reaction vessel equipped for cooling and gas introduction.[13]

-

Dry chlorine gas is passed through the mixture while maintaining a low temperature with external cooling.[13]

-

The reaction is monitored until the desired degree of chlorination is achieved, indicated by an increase in the volume and weight of the reaction mixture.[13]

-

The excess carbon disulfide and by-products like carbon tetrachloride are removed by distillation.[13]

-

The resulting crude product, primarily perchloromethyl mercaptan (trichloromethanesulfenyl chloride), is further purified by distillation under reduced pressure.[13] Further chlorination yields 1,1,2,2-tetrachloroethylsulfenyl chloride.

-

The final step in the synthesis of this compound involves the reaction of 1,2,3,6-tetrahydrophthalimide with 1,1,2,2-tetrachloroethylsulfenyl chloride in the presence of a base.[15][16]

-

Reactants: 1,2,3,6-Tetrahydrophthalimide, 1,1,2,2-Tetrachloroethylsulfenyl chloride, Sodium hydroxide (or its sodium salt).

-

Reaction Type: Nucleophilic substitution.

-

Procedure:

-

1,2,3,6-Tetrahydrophthalimide is dissolved in a suitable solvent, such as benzene (B151609) or an aqueous solution containing sodium hydroxide.[5][17] The presence of sodium hydroxide deprotonates the imide nitrogen, forming the more nucleophilic sodium salt.[15]

-

1,1,2,2-Tetrachloroethylsulfenyl chloride is added to the solution.

-

The reaction mixture is stirred, often at a controlled temperature, to allow for the nucleophilic attack of the tetrahydrophthalimide anion on the sulfur atom of the sulfenyl chloride, displacing the chloride ion.

-

Upon completion of the reaction, the crude this compound precipitates from the solution.

-

The product is isolated by filtration, washed to remove impurities and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization.

-

Quantitative Data

Table 2: Composition and Purity of Technical Grade this compound

| Component | Percentage | Reference |

| This compound | ≥ 98% | [7] |

| Toluene | 0.5 - 1.5% | [7] |

| Tetrahydrophthalimide (THPI) | 0.5 - 1.5% | [7] |

| Unknown Chlorinated Substances | 0.1 - 0.2% | [7] |

Table 3: Chemical Identification Data for this compound

| Identifier | Value | References |

| Canonical SMILES | C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | [5] |

| InChI | InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2 | [4][5] |

| InChIKey | JHRWWRDRBPCWTF-UHFFFAOYSA-N | [4][5] |

Logical Relationships in Synthesis

The synthesis of this compound is a convergent process where two separately synthesized intermediates are combined in the final step. The efficiency and purity of the final product are highly dependent on the successful synthesis and purification of the preceding intermediates.

Caption: Logical flow of this compound synthesis.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound [drugfuture.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]

- 6. scbt.com [scbt.com]

- 7. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]

- 8. Cas 2425-06-1,this compound | lookchem [lookchem.com]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Use of Captafol_Chemicalbook [chemicalbook.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 3,4,5,6-Tetrahydrophthalimide | 4720-86-9 | Benchchem [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. US3968155A - Process for prepared perchloromethyl mercaptan by chlorination of carbon disulfide - Google Patents [patents.google.com]

- 15. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. primaryinfo.com [primaryinfo.com]

- 17. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Degradation Pathways of Captafol in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Captafol, a broad-spectrum fungicide, has been subject to extensive research regarding its environmental fate and degradation. Understanding its transformation in soil and water is critical for assessing its environmental impact and persistence. This technical guide provides a comprehensive overview of the degradation pathways of this compound, detailing the chemical and biological transformations it undergoes. It consolidates quantitative data on its degradation kinetics, outlines detailed experimental protocols for its study, and presents visual diagrams of the degradation pathways and experimental workflows. The primary degradation routes include hydrolysis, microbial degradation, and photolysis, leading to the formation of key metabolites such as tetrahydrophthalimide (THPI) and dichloroacetic acid. The rate of degradation is significantly influenced by environmental factors including pH, temperature, soil type, and microbial activity.

Introduction

This compound, chemically known as N-(1,1,2,2-tetrachloroethylthio)-cyclohex-4-ene-1,2-dicarboximide, is a fungicide that was previously used to control a wide range of fungal diseases on various crops[1][2]. Due to its chemical structure, this compound is susceptible to degradation in the environment through several mechanisms. This guide focuses on the degradation pathways of this compound in soil and water, providing a technical resource for researchers and professionals in environmental science and drug development.

Degradation Pathways of this compound

The degradation of this compound in the environment is a complex process involving multiple pathways that can occur simultaneously. The primary mechanisms are hydrolysis, microbial degradation, and to a lesser extent, photolysis.

Hydrolysis

Hydrolysis is a major pathway for this compound degradation in both soil and water. The molecule contains a susceptible N-S bond that can be cleaved by water[3][4]. The rate of hydrolysis is highly dependent on pH, with degradation being more rapid under neutral to alkaline conditions[4].

The primary products of hydrolysis are tetrahydrophthalimide (THPI) and 1,1,2,2-tetrachloroethylsulfenyl chloride. The latter is unstable and further hydrolyzes to dichloroacetic acid, hydrochloric acid, and elemental sulfur[4].

Microbial Degradation

Microorganisms in soil and water play a crucial role in the breakdown of this compound. This biological degradation can proceed through various metabolic pathways, utilizing this compound as a source of carbon and energy. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and the composition of the microbial community[5][6]. In non-sterile soils, this compound degrades rapidly, with reported half-lives of less than 11 days[4]. The degradation of dichloroacetic acid is also primarily a biochemical process, as it is rapidly broken down in natural soil but persists in sterile soil[4].

Photolysis

Photolysis, or the breakdown of molecules by light, can also contribute to the degradation of this compound, particularly in surface waters. While this compound itself does not absorb a significant amount of sunlight, indirect photolysis mechanisms can occur.

Degradation Products

The degradation of this compound results in several key metabolites:

-

Tetrahydrophthalimide (THPI): A primary and relatively stable degradation product formed through both hydrolysis and microbial action[4][7].

-

Dichloroacetic Acid: A further breakdown product of the tetrachloroethylthio moiety of the this compound molecule[4].

-

Tetrahydrophthalic Acid: Formed from the further degradation of THPI[4].

The presence and concentration of these products can be used to assess the extent and pathway of this compound degradation in an environmental sample.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is quantified by its half-life (t½), which is the time required for its concentration to decrease by half. The half-life of this compound varies significantly with environmental conditions.

Table 1: Half-life of this compound in Soil

| Soil Type | Half-life (days) | Conditions | Reference |

| Non-sterile organic | < 3 | Not specified | [7] |

| Non-sterile sandy loam | 5 | Not specified | [7] |

| Non-sterile clay loam | 8 | Not specified | [7] |

| Various | up to 11 | Normal agricultural conditions | [4] |

Table 2: Half-life of this compound in Water (Hydrolysis)

| pH | Temperature (°C) | Half-life | Reference |

| 7 | 25 | 1000 minutes | [3] |

| Alkaline | Not specified | Rapid | [4] |

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of this compound and a general experimental workflow for its analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Soil Degradation Study (Aerobic)

This protocol is based on the principles outlined in OECD Guideline 307.

Objective: To determine the rate of aerobic degradation of this compound in soil and identify its major transformation products.

Materials:

-

Test soil (e.g., sandy loam), sieved (<2 mm) and pre-incubated.

-

Radiolabeled ([¹⁴C]) or non-labeled this compound of known purity.

-

Incubation vessels (e.g., biometer flasks) with traps for CO₂ and volatile organics.

-

Analytical standards of this compound and expected degradation products (THPI, Dichloroacetic acid).

-

Extraction solvents (e.g., acetone (B3395972), acetonitrile).

-

Cleanup materials (e.g., Florisil, solid-phase extraction cartridges).

-

Analytical instruments (e.g., GC-ECD, LC-MS/MS, LSC for radiolabeled studies).

Procedure:

-

Soil Preparation and Treatment:

-

Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.

-

Treat the soil with a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. Ensure even distribution.

-

For radiolabeled studies, use [¹⁴C]-Captafol.

-

-

Incubation:

-

Transfer a known amount of the treated soil (e.g., 50-100 g dry weight equivalent) into the incubation vessels.

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Maintain a continuous flow of humidified, CO₂-free air through the vessels.

-

Trap evolved CO₂ in a suitable solution (e.g., 0.1 M NaOH) and volatile organics in a suitable trap (e.g., polyurethane foam).

-

-

Sampling:

-

Collect soil samples and trapping solutions at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

-

Extraction:

-

Extract the soil samples with a suitable solvent (e.g., acetone) by shaking or sonication. Repeat the extraction multiple times.

-

Combine the extracts and concentrate them to a known volume.

-

-

Analysis:

-

Analyze the extracts for this compound and its degradation products using an appropriate analytical method (e.g., GC-ECD or LC-MS/MS).

-

For radiolabeled studies, determine the total radioactivity in the extracts and trapping solutions using Liquid Scintillation Counting (LSC).

-

Characterize and quantify the radioactive residues using techniques like radio-TLC or radio-HPLC.

-

-

Data Analysis:

-

Calculate the concentration of this compound and its degradation products at each time point.

-

Determine the half-life of this compound using first-order kinetics.

-

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Materials:

-

Sterile buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

This compound of known purity.

-

Constant temperature water bath or incubator.

-

Analytical standards of this compound and THPI.

-

Analytical instrument (e.g., HPLC-UV or LC-MS/MS).

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration well below the water solubility limit.

-

-

Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).

-

-

Sampling:

-

Collect aliquots of the test solutions at appropriate time intervals. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

-

-

Analysis:

-

Directly analyze the samples or after appropriate dilution using HPLC-UV or LC-MS/MS to determine the concentration of this compound and the formation of THPI.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) for each pH.

-

Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD)

Objective: To quantify this compound residues in soil or water samples.

Sample Preparation (Soil):

-

Extraction:

-

Weigh 20 g of the soil sample into a centrifuge tube.

-

Add 40 mL of acetone and shake vigorously for 1 hour.

-

Centrifuge and collect the supernatant. Repeat the extraction twice.

-

Combine the extracts and concentrate using a rotary evaporator.

-

-

Cleanup:

-

Re-dissolve the residue in a small volume of hexane (B92381).

-

Pass the extract through a Florisil column pre-conditioned with hexane.

-

Elute with a mixture of hexane and ethyl acetate.

-

Collect the eluate and concentrate to a final volume of 1 mL.

-

GC-ECD Conditions:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

Detector Temperature: 300 °C.

-

Carrier Gas: Nitrogen or Helium at a constant flow rate.

-

Injection Volume: 1 µL.

Quantification:

-

Prepare a calibration curve using analytical standards of this compound.

-

Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To simultaneously quantify this compound and its degradation products (THPI, Dichloroacetic acid) in water samples.

Sample Preparation (Water):

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.

-

Wash the cartridge with deionized water.

-

Elute the analytes with a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.

-

LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and negative ion modes may be required for different analytes.

-

Detection: Multiple Reaction Monitoring (MRM) mode using specific precursor-product ion transitions for each analyte.

Quantification:

-

Prepare a matrix-matched calibration curve using analytical standards of this compound, THPI, and Dichloroacetic acid.

-

Quantify the analytes in the samples based on the peak areas of their respective MRM transitions.

Conclusion

The degradation of this compound in soil and water is a multifaceted process driven by hydrolysis, microbial activity, and photolysis. The rate and extent of degradation are highly dependent on environmental conditions, leading to the formation of several degradation products, with tetrahydrophthalimide and dichloroacetic acid being the most significant. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to study and understand the environmental fate of this compound. This knowledge is essential for accurate environmental risk assessment and the development of strategies to mitigate potential environmental contamination.

References

- 1. lcms.cz [lcms.cz]

- 2. rjlbpcs.com [rjlbpcs.com]

- 3. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. mdpi.com [mdpi.com]

- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]

Captafol: A Technical Guide to its Toxicological Effects and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Captafol, a broad-spectrum fungicide, has been the subject of extensive toxicological evaluation due to its demonstrated carcinogenicity and other adverse health effects in experimental animals. This technical guide provides an in-depth overview of the toxicological profile of this compound, with a focus on its carcinogenic properties. It includes a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its metabolic and genotoxic pathways to support research and risk assessment activities.

Toxicological Profile

This compound exhibits a range of toxic effects, from acute toxicity at high doses to chronic effects, including carcinogenicity, with long-term exposure. Its toxicity is largely attributed to its chemical reactivity, particularly with thiol-containing molecules, and its ability to act as an alkylating agent.

Acute and Chronic Toxicity

The acute toxicity of this compound is relatively low by oral and dermal routes. However, chronic exposure has been associated with significant target organ toxicity, primarily affecting the liver and kidneys.

Table 1: Acute Toxicity of this compound

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat (male) | Oral | LD50 | 6,780 | [1] |

| Rat (female) | Oral | LD50 | 6,330 | [1] |

| Rat | Oral | LD50 | 2,500 - 6,200 | [2] |

| Rabbit | Dermal | LD50 | >15,400 | [2] |

Table 2: Chronic Toxicity of this compound in Rats (13-Week Study)

| Dietary Concentration | Observed Effects in Both Sexes (F344/DuCrj Rats) | Reference |

| 0.075% | No significant effects noted. | [3] |

| 0.15% and higher | Dose-related decreases in body weight. Squamous cell hyperplasia and edema in the forestomach. | [3] |

| 0.3% and 0.6% | Dose-dependent decrease in urinary pH. Increased liver- and kidney-to-body weight ratios. Multifocal karyocytomegaly and tubular cell atypia in the proximal tubules of the kidney. | [3] |

| 0.3% and 0.6% (females) | Slight increases in leukocyte count and glutamic-pyruvic transaminase activity. Oval cell proliferation in the liver. | [3] |

| 0.6% (females) | Mild increase in alkaline phosphatase activity. | [3] |

Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to cause reproductive and developmental effects in various animal models. While it did not show teratogenic effects in rabbits and monkeys at the doses tested, it was found to be embryolethal and teratogenic in hamsters at high doses[2][4].

Table 3: Reproductive and Developmental Toxicity Studies of this compound

| Species | Dosing Regimen | Observed Effects | Reference |

| Dutch Belted Rabbit | Up to 75 mg/kg bw/day orally on days 6-16 of gestation. | No teratogenic effects. | [2] |

| New Zealand Rabbit | Up to 150 mg/kg bw/day orally on days 6-18 of gestation. | No teratogenic effects. | [2] |

| Rhesus Monkey | Up to 25 mg/kg bw/day on days 22-32 of gestation. | No teratogenic effects. | [2] |

| Syrian Hamster | ≥ 200 mg/kg bw orally on day 7 or 8 of gestation. | Increased maternal and fetal lethality, teratogenic effects (fused ribs, short/curved tail, limb defects). | [2] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals[2]. Similarly, the U.S. National Toxicology Program (NTP) has concluded that this compound is "reasonably anticipated to be a human carcinogen"[5].

Carcinogenicity in Mice

Long-term dietary administration of this compound to B6C3F1 mice resulted in a significant increase in the incidence of various tumors[2][4].

Table 4: Carcinogenicity of this compound in B6C3F1 Mice

| Dietary Concentration | Duration | Tumor Types with Significantly Increased Incidence | Reference |

| 0.075%, 0.15%, 0.3% | 96 weeks | Both Sexes: Hemangioendothelioma (heart), Hemangioma/Hemangioendothelioma (spleen), Papilloma and Squamous Cell Carcinoma (forestomach), Adenoma and Adenocarcinoma (small intestine), Hyperplastic Nodule and Hepatocellular Carcinoma (liver). | [2][4] |

Carcinogenicity in Rats

Studies in Fischer 344 rats have demonstrated the carcinogenic potential of this compound, primarily targeting the kidneys and liver[1][2][6].

Table 5: Carcinogenicity of this compound in Fischer 344 Rats

| Study | Dietary Concentration | Duration | Key Findings | Reference |

| Nyska et al., 1989 | Increasing concentrations | 2 years | Increased incidence of nonneoplastic and neoplastic lesions in the kidneys. | [6] |

| Tamano et al., 1990 | 750 ppm, 1,500 ppm | 104 weeks | Males: Dose-dependent increase in renal cell carcinomas. Females: Increased incidence of hepatocellular carcinomas at 1,500 ppm. Both Sexes: Dose-dependent increase in renal adenomas and basophilic altered cell tubules. Dose-dependent increase in hyperplastic nodules and foci of cellular alterations in the liver. | [1] |

Mechanisms of Toxicity and Carcinogenicity

The toxic and carcinogenic effects of this compound are linked to its metabolic activation and subsequent interaction with cellular macromolecules.

Metabolic Pathways

This compound is metabolized through two primary pathways: hydrolysis and reaction with thiols, such as glutathione (B108866) (GSH)[5][7]. The reaction with thiols is significantly faster than hydrolysis and is considered the dominant pathway in biological systems[7]. Both pathways lead to the formation of tetrahydrophthalimide (THPI)[5][7]. The cleavage of the N-S bond can also lead to the formation of reactive intermediates from the tetrachloroethylthio side chain[5].

Genotoxicity and Mechanism of Carcinogenesis

This compound is genotoxic, inducing a range of genetic alterations in various test systems. A key proposed mechanism for its carcinogenicity is the metabolic formation of a transient episulfonium ion from the tetrachloroethylthio side chain. This highly reactive electrophile can act as a DNA alkylating agent, leading to mutations and initiating the carcinogenic process[5]. Additionally, the reaction of this compound with glutathione can lead to cytotoxicity[5].

Table 6: Summary of Genotoxicity Data for this compound

| Assay Type | Test System | Result | Reference |

| Gene Mutation | Salmonella typhimurium | Positive | [5] |

| Gene Mutation | Escherichia coli | Positive | [5] |

| Mitotic Recombination & Gene Mutation | Aspergillus nidulans | Positive | [2] |

| DNA Single-Strand Breaks | Human and Mammalian Cells (in vitro) | Positive | [5] |

| Sister Chromatid Exchange | Human and Mammalian Cells (in vitro) | Positive | [2][5] |

| Chromosomal Aberrations | Human and Mammalian Cells (in vitro) | Positive | [2][5] |

| Micronucleus Formation | Human and Mammalian Cells (in vitro) | Positive | [2][5] |

| Dominant Lethal Effects | Rats | Positive | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carcinogenicity Bioassay in B6C3F1 Mice (Ito et al., 1984)

-

Test Substance: this compound (94.9% pure).

-

Animals: 6-week-old male and female B6C3F1 mice.

-

Housing: Mice were housed in plastic cages with wood chip bedding in an air-conditioned room with a 12-hour light/dark cycle.

-

Diet: this compound was mixed into a powdered basal diet at concentrations of 0%, 0.075%, 0.15%, or 0.3%. The diet and tap water were available ad libitum.

-

Experimental Groups: 50-51 mice per sex per group.

-

Duration: Animals were fed the experimental diets for 96 weeks, followed by an 8-week observation period on the basal diet.

-

Observations: Body weight and food consumption were recorded weekly for the first 14 weeks and then every 4 weeks. Animals were observed daily for clinical signs of toxicity.

-

Pathology: A complete necropsy was performed on all animals. Organs and tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Statistical Analysis: The incidences of tumors were analyzed using the Fisher's exact test.

Carcinogenicity Bioassay in F344/DuCrj Rats (Tamano et al., 1990)

-

Test Substance: this compound (97.5% pure).

-

Animals: 6-week-old male and female F344/DuCrj rats.

-

Housing: Rats were housed in wire cages in an air-conditioned room with a 12-hour light/dark cycle.

-

Diet: this compound was mixed into a powdered basal diet at concentrations of 0, 750, or 1,500 ppm. Diet and water were available ad libitum.

-

Experimental Groups: 50 rats per sex per group.

-

Duration: Animals were fed the experimental diets for 104 weeks, followed by an 8-week observation period on a normal diet. The experiment was terminated at week 113.

-